

Discovery and history of 5-Aminoisatoic anhydride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Aminoisatoic anhydride

Cat. No.: B061234

[Get Quote](#)

An In-Depth Technical Guide to **5-Aminoisatoic Anhydride**: From Discovery to Modern Applications

Abstract

5-Aminoisatoic anhydride, a key heterocyclic intermediate, stands as a cornerstone in the synthesis of a multitude of pharmacologically active compounds and functional materials. Its unique structure, featuring a reactive anhydride ring and a nucleophilic aromatic amino group, offers a versatile platform for complex molecular architecture. This guide provides a comprehensive exploration of **5-Aminoisatoic anhydride**, tracing its historical development, detailing its synthesis and characterization, and elucidating its reactivity and applications. Tailored for researchers and drug development professionals, this document synthesizes foundational knowledge with practical, field-proven insights, offering a definitive resource on this important chemical entity.

Introduction: The Isatoic Anhydride Framework

Isatoic anhydride (2H-3,1-benzoxazine-2,4(1H)-dione) is a heterocyclic compound derived from anthranilic acid.^[1] Its discovery and subsequent investigation were driven by the burgeoning field of synthetic chemistry in the late 19th and early 20th centuries. The core value of the isatoic anhydride scaffold lies in its function as a masked anthraniloyl group. The anhydride is highly susceptible to nucleophilic attack, leading to a ring-opening reaction that releases carbon dioxide and generates an acylated nucleophile.^[2] This reactivity provides a clean and

efficient method for introducing the 2-aminobenzoyl moiety, a critical pharmacophore in numerous drug classes.

The parent molecule, isatoic anhydride, is prepared by the reaction of anthranilic acid with phosgene, a method established in early synthetic procedures.^{[1][3]} The introduction of substituents onto the aromatic ring dramatically expands the synthetic utility of this scaffold. The placement of an amino group at the 5-position, creating **5-Aminoisatoic anhydride**, is particularly significant. This modification introduces a second key reactive site, allowing for sequential or orthogonal functionalization, thereby enabling the construction of complex heterocyclic systems such as quinazolinones, benzodiazepines, and other structures of medicinal importance.^{[4][5]}

The Genesis of **5-Aminoisatoic Anhydride**: A Historical Perspective

While the precise moment of the first synthesis of **5-Aminoisatoic anhydride** is not prominently documented as a landmark discovery, its emergence is intrinsically linked to the broader exploration of substituted anthranilic acids and their derivatives for pharmaceuticals and dyes. The synthetic logic follows a well-established pathway in aromatic chemistry: the functionalization of a simple aromatic precursor.

The historical development can be understood as a two-stage process:

- **Synthesis of the Precursor:** The journey begins with the synthesis of 5-nitroanthranilic acid. This is typically achieved by the nitration of anthranilic acid or a protected derivative. The nitro group serves as a precursor to the amine.
- **Reduction and Cyclization:** Subsequent reduction of the nitro group to an amine yields 5-aminoanthranilic acid. The final and crucial step is the cyclization of this diamino-acid derivative into the target anhydride. This step historically relied on reagents like phosgene, mirroring the synthesis of the parent isatoic anhydride.^[3]

The motivation for its synthesis was clear: to create a building block with dual functionality. The anhydride moiety provides a reliable electrophilic site for reaction with nucleophiles, while the newly introduced 5-amino group offers a nucleophilic handle for further diversification, a critical feature for building libraries of compounds in drug discovery programs.^[6]

Synthesis and Mechanistic Insights

The preparation of **5-Aminoisatoic anhydride** is a multi-step process that demands careful control of reaction conditions to achieve high purity and yield. The most common and reliable synthetic route starts from 5-nitroanthranilic acid.

General Synthesis Pathway

The overall transformation involves two key steps: the reduction of a nitro group and the formation of the anhydride ring.

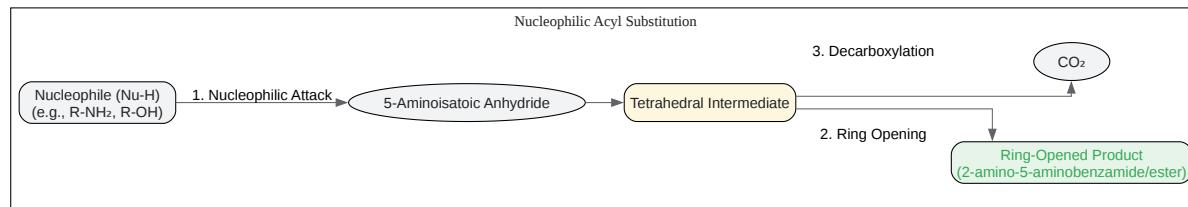
[Click to download full resolution via product page](#)

Caption: General synthesis route for **5-Aminoisatoic anhydride**.

Detailed Experimental Protocols

Protocol 1: Reduction of 5-Nitroanthranilic Acid

- **Rationale:** The conversion of the nitro group to a primary amine is a standard transformation in organic synthesis. Catalytic hydrogenation is often preferred for its clean reaction profile and high yields. An alternative is the use of a metal-acid system like tin(II) chloride in hydrochloric acid, which is robust and effective.
- **Step-by-Step Methodology:**
 - To a stirred suspension of 5-nitroanthranilic acid (1.0 eq) in ethanol, add a catalytic amount of 10% Palladium on carbon (Pd/C).
 - Place the reaction vessel under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
 - Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.


- Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
- Evaporate the solvent under reduced pressure to yield 5-aminoanthranilic acid as a solid, which can often be used in the next step without further purification.

Protocol 2: Cyclization to **5-Aminoisatoic Anhydride**

- Rationale:** The formation of the isatoic anhydride ring from an anthranilic acid derivative requires a carbonylating agent. Phosgene is the classic reagent, but due to its extreme toxicity, alternatives like triphosgene (a solid and safer-to-handle phosgene equivalent) are now commonly used.^[7] The reaction proceeds by forming an intermediate N-carbonyl chloride, which then undergoes intramolecular cyclization.
- Step-by-Step Methodology:**
 - Suspend 5-aminoanthranilic acid (1.0 eq) in an inert, anhydrous solvent such as tetrahydrofuran (THF) or dioxane in a flask equipped with a stirrer and a reflux condenser.
 - Cool the suspension in an ice bath.
 - Slowly add a solution of triphosgene (approx. 0.35-0.40 eq) in the same solvent to the cooled suspension. Caution: This reaction should be performed in a well-ventilated fume hood as phosgene gas may be liberated.
 - After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux.
 - Monitor the reaction by TLC. The evolution of HCl gas will also be observed.
 - Upon completion, cool the mixture and collect the precipitated solid by filtration.
 - Wash the solid with cold solvent and dry under vacuum to afford **5-Aminoisatoic anhydride**.

Reaction Mechanism: Nucleophilic Attack and Ring Opening

The utility of **5-Aminoisatoic anhydride** stems from its predictable reactivity with nucleophiles. The reaction proceeds via a nucleophilic acyl substitution mechanism.

[Click to download full resolution via product page](#)

Caption: Mechanism of nucleophilic ring-opening of **5-Aminoisatoic anhydride**.

- Nucleophilic Attack: A nucleophile (e.g., an amine or alcohol) attacks one of the electrophilic carbonyl carbons of the anhydride ring.[8][9]
- Formation of a Tetrahedral Intermediate: This attack breaks the C=O pi bond, forming a transient tetrahedral intermediate.
- Ring Opening and Decarboxylation: The intermediate collapses, reforming the carbonyl bond and cleaving the C-O bond within the ring. This is followed by the spontaneous loss of carbon dioxide (decarboxylation) to yield the final stable amide or ester product.[10]

Physicochemical Properties and Spectroscopic Signature

The identity and purity of **5-Aminoisatoic anhydride** are confirmed through a combination of physical and spectroscopic data.

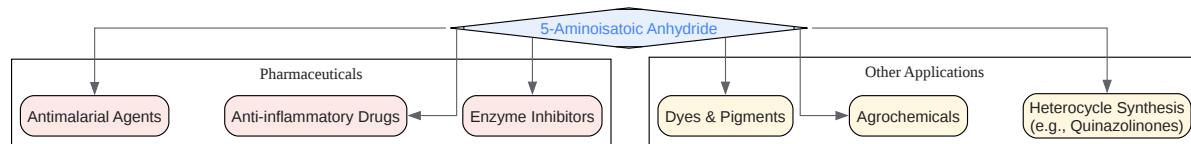
Physical and Chemical Properties

Property	Value	Reference
Molecular Formula	$C_8H_6N_2O_3$	
Molecular Weight	178.14 g/mol	
Appearance	Solid	
Melting Point	>300 °C	
CAS Number	169037-24-5	
InChI Key	QEQDLBKVHJXPJA- UHFFFAOYSA-N	

Spectroscopic Characterization

- Infrared (IR) Spectroscopy: The IR spectrum is highly characteristic. Key signals include strong carbonyl ($C=O$) stretching bands for the anhydride group, typically appearing around 1770 cm^{-1} and 1720 cm^{-1} . Additionally, N-H stretching vibrations for the primary aromatic amine will be visible in the $3300\text{-}3500\text{ cm}^{-1}$ region.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - 1H NMR: In a solvent like DMSO-d₆, the aromatic protons will appear as distinct signals in the aromatic region (~6.5-7.5 ppm). The two amine protons (NH_2) will typically show as a broad singlet. The N-H proton of the anhydride ring will also be present, often as a broad singlet at a higher chemical shift.
 - ^{13}C NMR: The spectrum will show eight distinct carbon signals. The two carbonyl carbons of the anhydride will be the most downfield signals, typically >150 ppm. The remaining six signals will correspond to the aromatic carbons.
- Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry will show a molecular ion peak (M^+) at $m/z = 178$. Key fragmentation patterns often involve the loss of CO_2 ($m/z = 134$) and subsequent fragments.

Applications in Research and Drug Development


The dual reactivity of **5-Aminoisatoic anhydride** makes it a privileged scaffold in medicinal chemistry and materials science.

Synthesis of Heterocyclic Scaffolds

5-Aminoisatoic anhydride is a premier starting material for the synthesis of quinazolinones and related fused heterocyclic systems. A common strategy is a one-pot, three-component reaction involving the anhydride, an amine, and an aldehyde.^[5] This approach allows for rapid library synthesis, a cornerstone of modern drug discovery. The 5-amino group serves as a versatile handle for introducing further diversity, which can be used to modulate the pharmacological properties of the final compound, such as solubility, potency, and metabolic stability.

Role in Bioactive Molecules

- **Antimalarial Agents:** The scaffold has been utilized in the synthesis of amino-chloroquinolyl derivatives being investigated as potential antimalarial drugs. The ability to build upon the 5-amino position is critical for developing molecules that can overcome drug resistance.
- **Anti-inflammatory Compounds:** Isatoic anhydride derivatives, in general, are precursors to various anti-inflammatory agents.^[11] The 5-amino derivative provides an entry point to novel chemical space in this therapeutic area.
- **Enzyme Inhibitors:** The 2-aminobenzoyl core derived from **5-Aminoisatoic anhydride** is present in numerous enzyme inhibitors. The specific substitution patterns enabled by the 5-amino group can be tailored to achieve high affinity and selectivity for a given biological target.

[Click to download full resolution via product page](#)

Caption: Key application areas for **5-Aminoisatoic anhydride**.

Conclusion

5-Aminoisatoic anhydride represents more than just a chemical intermediate; it is an enabling tool for innovation in synthetic and medicinal chemistry. Its historical development, rooted in the fundamental principles of aromatic chemistry, has given rise to a building block of immense value. A thorough understanding of its synthesis, reactivity, and properties, as detailed in this guide, is essential for any researcher aiming to leverage its potential. As the demand for novel therapeutics and functional materials continues to grow, the strategic application of versatile scaffolds like **5-Aminoisatoic anhydride** will undoubtedly continue to pave the way for future discoveries.

References

- Stack Exchange. (2017). What is the mechanism of addition of glycine into 5-chloro-N-methylisatoic anhydride? [Online].
- Khimicheskaya Geterotsiklicheskikh Soedinenii. (2002). Synthesis of heterocyclic compounds based on isatoic anhydrides (2h-3,1-benzoxazine-2,4-diones). (review).
- Wikipedia. Isatoic anhydride. [Online].
- Fiveable. 4.3 Acid anhydrides - Organic Chemistry II.
- Organic Syntheses. Isatoic anhydride. [Online].
- Anshul Specialty Molecules. Isatoic anhydride. [Online].
- Chemistry LibreTexts. (2022). 21.5: Chemistry of Acid Anhydrides. [Online].
- PubMed Central. (2018). Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro. [Online].
- ResearchGate. (2021). Reaction of isatoic anhydride with a variety of primary amines and aromatic aldehydes. [Online].
- Chemistry LibreTexts. (2020). 22.5: Acid Anhydride Chemistry. [Online].
- Drug Discovery & Development. (2016). Chemists Make Strides to Simplify Drug Design, Synthesis. [Online].
- Google Patents. (2013). CN103450107A - Method for preparing N-methyl isatoic anhydride. [Online].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Isatoic anhydride - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Isatoic anhydride [anshulchemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. CN103450107A - Method for preparing N-methyl isatoic anhydride - Google Patents [patents.google.com]
- 8. fiveable.me [fiveable.me]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Discovery and history of 5-Aminoisatoic anhydride]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b061234#discovery-and-history-of-5-aminoisatoic-anhydride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com